molecular formula C6H3Cl2NO4S B1293560 4-Chloro-3-nitrobenzenesulfonyl chloride CAS No. 97-08-5

4-Chloro-3-nitrobenzenesulfonyl chloride

Cat. No.: B1293560
CAS No.: 97-08-5
M. Wt: 256.06 g/mol
InChI Key: SEWNAJIUKSTYOP-UHFFFAOYSA-N
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Safety and Hazards

4-Chloro-3-nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives, which exhibit potential nematicidal activity . Additionally, it is involved in the synthesis of sulfonamide analogs of ferrostatin-1, which possess ferroptosis inhibition properties . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to increase melanin synthesis in murine B16 cells This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . This process involves binding interactions with specific enzymes, resulting in the desired chemical transformations. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is sensitive to moisture and should be stored in a dark, dry place at room temperature . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as increased melanin synthesis . At higher doses, it can cause toxic or adverse effects. The compound’s corrosive nature necessitates careful handling and precise dosage control to avoid harmful outcomes . Research on dosage effects helps determine the optimal concentrations for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into various metabolites. For instance, it is used in the synthesis of 4-chloro-3-nitrobenzene thiol . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWNAJIUKSTYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059148
Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-08-5
Record name 4-Chloro-3-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
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Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzenesulphonyl chloride
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Record name 4-Chloro-3-nitrobenzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

1,250 ml of phosphorus oxychloride was added dropwise to a mixture of 1,280 g of potassium 4-chloro-3-nitrobenzenesulfonate, 1,150 ml of acetonitrile, 250 ml of sulfolane, and 30 ml of dimethylacetamide in such a manner that the internal temperature thereof was kept at 60° to 70° C. After being allowed to react at a temperature of 73° C. for 3 hours, the reaction mixture was cooled with water, and 400 ml of water was gradually added to the reaction mixture. The cooled reaction mixture was then added to 5 l of ice water. The resulting crystals were filtered off, washed with water, and then dried. (Yield: 1,060 g (84%); m.p.: 55°-56° C.)
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

157.6 g (1.0 mol) of 2-chloronitrobenzene and 699 g (6.0 mol) of chlorosulfonic acid are reacted as in Example 22, but without addition of sulfamic acid. 212.8 g of 2-nitrochlorobenzene-4-sulfonyl chloride having a water content of 1.2%, corresponding to 210.2 g of 2-nitrochlorobenzene-4-sulfonyl chloride (82.1% of theory), are obtained.
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157.6 g
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Synthesis routes and methods IV

Procedure details

157.6 g (1.0 mol) of 2-chloronitrobenzene are added to 699 g (6.0 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature does not exceed 40° C. After addition is complete, the mixture is heated to 100° C. and stirred at this temperature for 6 hours. The reaction mixture is dripped into water at 15° C., and the precipitated crystals are filtered off with suction and washed with water. 236.2 g of 2-nitrochlorobenzene-4-sulfonyl chloride having a water content of 1.5%, corresponding to 232.7 g of 2-nitrochlorobenzene-4-sulfonyl chloride (90.8% of theory), are obtained.
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Synthesis routes and methods V

Procedure details

Under a nitrogen atmosphere, 350 ml. of chlorosulfonic acid was added to 236 g. (1.50 mole) of 2-chloronitrobenzene. The resulting green colored solution was heated for 18 hours at 80° C., then the temperature was increased to 140° C. and held at this temperature until HCl gas evolution ceased (about 90 minutes). The reaction mixture was then cooled to 25° C. and slowly poured onto 4 liters of ice. After stirring for 20 minutes the mixture was filtered to obtain a pale yellow solid. The filter cake was sucked dry then allowed to dry in a vacuum oven at 25° C. overnight, m.p. 37°-38° C., yield 362.3 g. (94%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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